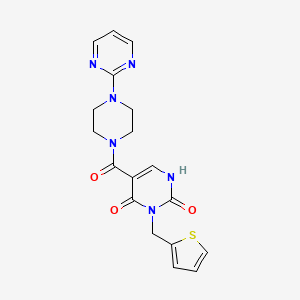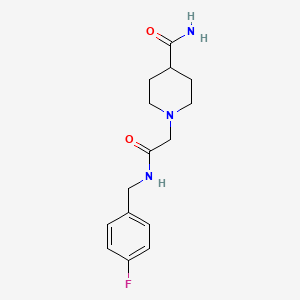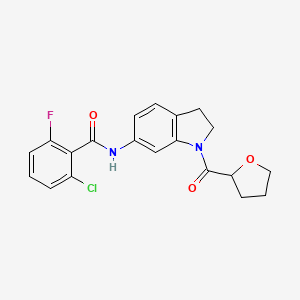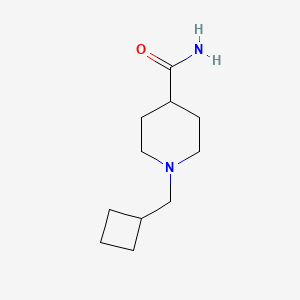![molecular formula C14H17N3O4 B2538934 1-[4-[2-Hidroxi-3-(1,2,4-triazol-1-il)propoxi]-3-metoxifenil]etanona CAS No. 728031-49-0](/img/structure/B2538934.png)
1-[4-[2-Hidroxi-3-(1,2,4-triazol-1-il)propoxi]-3-metoxifenil]etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory and Antinociceptive Evaluation
The study conducted on 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles revealed significant anti-inflammatory and antinociceptive properties. The synthesis of these compounds involved a six-step process starting with 4-methoxy benzoic acid and various secondary amines. The compounds were characterized using FT-IR, NMR, FAB Mass, and nitrogen analysis. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema method, and antinociceptive activity was evaluated through Hot plate and Tail immersion methods. Compounds 6f, 6i, and 6k showed notable activity, with 6k demonstrating an edema inhibition comparable to the standard drug indomethacin. The structure-activity relationship (SAR) indicated that heterocyclic substitutions at specific positions enhanced activity .
Antioxidant and Anticancer Activity of Novel Derivatives
A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized, and their structures confirmed by spectroscopic methods. These compounds exhibited antioxidant activities, with some derivatives showing greater potency than ascorbic acid. Anticancer activities were also evaluated using MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with certain compounds demonstrating higher cytotoxicity against the U-87 cell line .
Synthesis and Structure Determination
The synthesis of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was achieved through a reaction in boiling ethanol under acidic conditions. The yield was high, and the structure was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime
The reaction of a specific triazole with hydroxylamine hydrochloride resulted in an oxime derivative with a confirmed structure through NMR, X-ray, and elemental analysis. The yield of this reaction was notably high .
Synthesis and Antimicrobial Activity
Novel triazole derivatives were synthesized from a specific ethanone compound through propargylation and click reaction. The structures were characterized by NMR and Mass spectra, and the compounds were evaluated for their antimicrobial activity .
Structural Analysis and Binding Mechanism with α1A-adrenoceptor
The study focused on an arylpiperazine derivative with bioactivity against α1A-adrenoceptor. Conformational analysis, TDDFT calculations, and molecular docking were used to determine the binding mode of the compound with the receptor. The absolute configuration was confirmed by X-ray diffraction .
Synthesis and Biological Evaluation of Methanone Derivatives
Methanone derivatives were synthesized and identified using various spectroscopic techniques. These compounds were tested for antimicrobial activity, with some showing promising results .
Determination of a New Anti-allergenic Agent
HPLC methods were developed to analyze a new series of antiallergenic agents and their active acidic metabolites in plasma. The study included bioavailability studies in dogs, with calibrations in the ng/ml concentration range for both compounds in plasma .
Aplicaciones Científicas De Investigación
Química Verde
Los 1,2,4-triazoles se están desarrollando en el campo de la Química Verde . Las fuentes "verdes" no convencionales para las reacciones químicas incluyen microondas, mezcla mecánica, luz visible y ultrasonido . El enfoque está en compuestos/andamios que poseen propiedades biológicas/farmacofóricas .
Química Farmacéutica
Los 1,2,4-triazoles tienen importantes aplicaciones en la química farmacéutica . Son capaces de unirse en el sistema biológico con una variedad de enzimas y receptores, mostrando así actividades biológicas versátiles .
Actividades Antimicrobianas
Algunos derivados de 1,2,4-triazol han mostrado buenas actividades antimicrobianas . Estos compuestos son efectivos contra una variedad de microorganismos de prueba .
Actividades Antifúngicas
El núcleo de triazol está presente como un componente estructural central en una serie de fármacos antifúngicos . Por ejemplo, fluconazol y voriconazol son fármacos que contienen triazol disponibles comercialmente .
Actividades Anticancerígenas
Los híbridos de 1,2,4-triazol han mostrado actividades citotóxicas débiles a altas contra líneas celulares tumorales . Uno de los derivados de triazol mostró una actividad citotóxica efectiva contra varias líneas celulares cancerosas .
Actividades Antidepresivas
El núcleo de triazol también está presente en los fármacos antidepresivos . Por ejemplo, trazodona y nefazodona son fármacos que contienen triazol disponibles comercialmente .
Actividades Antihipertensivas
Los fármacos que contienen triazol como el trapidil se han utilizado como agentes antihipertensivos .
Actividades Antiepilépticas
Los fármacos que contienen triazol como la rufinamida se han utilizado como agentes antiepilépticos .
Mecanismo De Acción
Target of Action
Compounds containing 1,2,4-triazole moieties are known to interact with various biological targets .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds and hydrophobic interactions with their targets . This interaction can lead to changes in the target’s function, affecting the biological processes they are involved in .
Biochemical Pathways
Compounds with 1,2,4-triazole moieties are known to be involved in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propiedades
IUPAC Name |
1-[4-[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10(18)11-3-4-13(14(5-11)20-2)21-7-12(19)6-17-9-15-8-16-17/h3-5,8-9,12,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQZCCPAFDDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2C=NC=N2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-chloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2538851.png)


![(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2538856.png)
![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)
![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)


![8-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2538865.png)



![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide](/img/structure/B2538872.png)
